Tert-butyl 5-amino-2,4-dimethoxybenzoate
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Overview
Description
Tert-butyl 5-amino-2,4-dimethoxybenzoate is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.298 g/mol. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and two methoxy groups attached to a benzene ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2,4-dimethoxybenzoate typically involves the esterification of 5-amino-2,4-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and more efficient separation and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-amino-2,4-dimethoxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-4,5-dimethoxybenzoate
- Tert-butyl 5-amino-2,3-dimethoxybenzoate
- Tert-butyl 2-amino-3,4-dimethoxybenzoate
Uniqueness
Tert-butyl 5-amino-2,4-dimethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of both amino and methoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
tert-butyl 5-amino-2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)8-6-9(14)11(17-5)7-10(8)16-4/h6-7H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHPSACPBWXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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